molecular formula C18H16O6 B1316138 2,3,6,7-Tetramethoxyanthracene-9,10-dione CAS No. 5629-55-0

2,3,6,7-Tetramethoxyanthracene-9,10-dione

Cat. No.: B1316138
CAS No.: 5629-55-0
M. Wt: 328.3 g/mol
InChI Key: WAKICGWWAOUTLO-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethoxyanthracene-9,10-dione is an organic compound belonging to the class of anthraquinones. These are aromatic compounds with a fused-ring structure containing two carbonyl groups (C=O) attached to a central benzene ring. This compound specifically has four methoxy groups (OCH3) attached to positions 2, 3, 6, and 7 of the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetramethoxyanthracene-9,10-dione typically involves the oxidation of 2,3,6,7-tetramethoxyanthracene. One common method involves the use of sodium dichromate and acetic acid under reflux conditions. For example, a solution of 2,3,6,7-tetramethoxyanthracene (10.0 g), sodium dichromate (50 g), and acetic acid (500 ml) is refluxed for 60 minutes to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve similar oxidation reactions on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethoxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Sodium dichromate in acetic acid is a common reagent for oxidation.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to further oxidized anthraquinone derivatives, while reduction can yield hydroxyanthracene derivatives.

Scientific Research Applications

2,3,6,7-Tetramethoxyanthracene-9,10-dione has several scientific research applications:

    Organic Photovoltaics: It has been investigated as a potential material for organic photovoltaic (OPV) applications due to its suitable bandgap and electron-withdrawing properties.

    Organic Light-Emitting Diodes (OLEDs): The compound has been explored as a potential emitter material in OLEDs due to its luminescent properties.

    Coordination Polymers: It is used in the synthesis of coordination polymers with various topologies, which have applications in materials science.

Mechanism of Action

The mechanism by which 2,3,6,7-Tetramethoxyanthracene-9,10-dione exerts its effects depends on its application. In organic photovoltaics, it acts as an electron acceptor, facilitating the conversion of absorbed light into electricity. In OLEDs, its luminescent properties are utilized to emit light when an electric current is applied. The molecular targets and pathways involved are primarily related to its electronic structure and ability to interact with other molecules through its aromatic and polar functional groups.

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7-Tetramethoxyanthracene: This compound is a precursor to 2,3,6,7-Tetramethoxyanthracene-9,10-dione and shares a similar structure but lacks the carbonyl groups.

    Anthraquinone: A simpler structure with two carbonyl groups but without the methoxy substituents.

    1,4-Dimethoxyanthraquinone: Another anthraquinone derivative with methoxy groups at different positions.

Uniqueness

This compound is unique due to the specific positioning of its methoxy groups, which influence its electronic properties and reactivity. This makes it particularly suitable for applications in organic electronics, where precise control over electronic properties is crucial.

Properties

IUPAC Name

2,3,6,7-tetramethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-13-5-9-10(6-14(13)22-2)18(20)12-8-16(24-4)15(23-3)7-11(12)17(9)19/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKICGWWAOUTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574109
Record name 2,3,6,7-Tetramethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5629-55-0
Record name 2,3,6,7-Tetramethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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